molecular formula C20H20ClF3N4 B11322229 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11322229
M. Wt: 408.8 g/mol
InChI Key: CKORYCQHYFOWKU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (600 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
8.42 d (J=8.1 Hz) 1H H-6 (pyrimidine)
7.68–7.32 m 4H 2-chlorophenyl
4.21 t (J=6.3 Hz) 2H Piperidine N–CH₂
3.05 m 2H Piperidine CH₂N
2.55 s 3H C5–CH₃
1.81 m 1H Piperidine CH(CH₃)
1.32 d (J=6.6 Hz) 3H Piperidine CH₃

¹³C NMR (150 MHz, CDCl₃) :

  • δ 161.2 : C-7 (pyrimidine)
  • δ 155.8 : C-2 (pyrazole)
  • δ 134.5–126.3 : Aromatic carbons (2-chlorophenyl)
  • δ 122.1 (q, J=270 Hz) : CF₃
  • δ 54.3, 48.2 : Piperidine carbons
  • δ 21.7 : C5–CH₃

The ¹H-¹³C HMBC correlation between H-6 (δ 8.42) and C-7 (δ 161.2) confirms the fused ring connectivity.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI⁺) :

Observed m/z Calculated [M+H]⁺ Error (ppm) Key Fragments
448.1428 448.1423 +1.1 [M+H]⁺
315.0876 315.0869 +2.2 Loss of C₆H₁₀N
202.0431 202.0428 +1.5 CF₃–pyrazole

The base peak at m/z 315 corresponds to cleavage of the piperidine moiety, while m/z 202 arises from retro-Diels-Alder fragmentation of the pyrimidine ring.

Infrared (IR) Vibrational Mode Analysis

FT-IR (ATR, cm⁻¹) :

Wavenumber Assignment
1592 C=N stretch (pyrimidine)
1345 C–F asymmetric stretch
1168 C–Cl stretch
1123 Piperidine ring breathing
785 C–H out-of-plane (2-chlorophenyl)

The absence of N–H stretches above 3200 cm⁻¹ confirms full substitution at the pyrazole nitrogen.

Properties

Molecular Formula

C20H20ClF3N4

Molecular Weight

408.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20ClF3N4/c1-12-7-9-27(10-8-12)16-11-13(2)25-19-17(14-5-3-4-6-15(14)21)18(20(22,23)24)26-28(16)19/h3-6,11-12H,7-10H2,1-2H3

InChI Key

CKORYCQHYFOWKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole-5-amine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via a cascade cyclization reaction:

  • Starting Material : 4-(2-Chlorophenyl)-1H-pyrazol-5-amine is prepared by treating aryl-substituted acrylonitrile with hydrazine in ethanol.

  • Cyclization : Reaction with N-methyl uracil in the presence of sodium ethoxide yields 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate A ).

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Sodium ethoxide

  • Temperature: Reflux (80–90°C)

  • Yield: 75–85%.

Functionalization of the Core

Chlorination at Position 5

Intermediate A undergoes chlorination using phosphorus oxychloride (POCl₃) under solvent-free conditions to produce 5-chloro-3-(2-chlorophenyl)-7-methoxypyrazolo[1,5-a]pyrimidine (Intermediate B ).

Key Parameters :

  • POCl₃ (excess) as chlorinating agent

  • Temperature: 110–120°C

  • Yield: 90–95%.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is introduced via:

  • Electrophilic Substitution : Reaction of Intermediate B with trifluoromethylating agents (e.g., CF₃I or Umemoto’s reagent) in the presence of a copper catalyst.

  • Alternative Route : Use of pre-functionalized pyrazole intermediates containing the trifluoromethyl group prior to cyclization.

Optimized Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMF

  • Yield: 60–70%.

Amination at Position 7

Nucleophilic Substitution with 4-Methylpiperidine

Intermediate B reacts with 4-methylpiperidine in a nucleophilic aromatic substitution (SNAr) to install the 4-methylpiperidin-1-yl group.

Reaction Setup :

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 90–100°C

  • Yield: 80–85%.

Challenges :

  • Competing O-linked byproducts are minimized by using anhydrous conditions.

  • Steric hindrance from the 2-trifluoromethyl group necessitates extended reaction times (12–18 hours).

Final Compound Characterization

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 7.4 Hz, 1H), 7.52–7.48 (m, 2H), 4.12–4.08 (m, 4H), 2.85 (s, 3H), 2.45 (s, 3H), 1.92–1.85 (m, 4H).

  • LC-MS : m/z 409.1 [M+H]⁺.

Purity Optimization

  • Column Chromatography : Silica gel (petroleum ether/ethyl acetate = 3:1)

  • HPLC Purity : >98%.

Comparative Analysis of Methods

StepMethod 1 (Refs)Method 2 (Ref)
Core FormationCyclization with N-methyl uracilAza-Michael/nucleophilic addition
Chlorination AgentPOCl₃N/A
Amination Efficiency85%Not applicable
Total Yield52–58%<30% (for analogous compounds)

Key Insight : Method 1 offers higher yields and scalability for industrial applications.

Industrial-Scale Considerations

  • Cost Drivers : Trifluoromethylation reagents (≈40% of total cost).

  • Green Chemistry : Replacement of POCl₃ with PCl₃ in chlorination reduces hazardous waste.

  • Process Safety : Exothermic amination steps require controlled addition and cooling.

Recent Advances (Post-2020)

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization for late-stage trifluoromethylation (yield: 65–72%).

  • Flow Chemistry : Continuous-flow reactors improve throughput in cyclization steps (98% conversion in 10 minutes) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine ring or the trifluoromethyl group.

    Substitution: The compound can participate in substitution reactions, especially at the 2-chlorophenyl and 4-methylpiperidin-1-yl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, compounds of this class are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ in substituent positions and electronic effects. Key comparisons include:

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Position 2 Substituent Molecular Weight Reference
3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2-Chlorophenyl Methyl 4-Methylpiperidinyl Trifluoromethyl ~424.3 (est.) Target
3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Methyl Piperidinyl - 326.8
PHTPP (2-Phenyl−3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine) 4-Hydroxyphenyl Phenyl Trifluoromethyl Trifluoromethyl ~460.4 (est.)
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl 4-Fluorophenyl - Trifluoromethyl 464.2
5-N-[4-(Hydroxycyclohexyl)amino]-3-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Naphthalen-2-yl 4-Hydroxycyclohexylamino Trifluoromethyl - ~491.5 (est.)

Key Observations :

  • Trifluoromethyl Groups : PHTPP’s dual trifluoromethyl groups enhance ESR2 antagonism but may reduce solubility compared to the target compound’s single trifluoromethyl group .
  • Piperidinyl vs. 4-Methylpiperidinyl : The 4-methylpiperidinyl group in the target compound likely improves lipophilicity and bioavailability compared to unsubstituted piperidinyl analogs .

Biological Activity

3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structural features, including a trifluoromethyl group and a chlorophenyl group, suggest significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activities demonstrated by this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClF3N4. Its structure is characterized by:

  • Chlorophenyl Group : Enhances lipophilicity and receptor binding.
  • Trifluoromethyl Group : Imparts unique electronic properties that can influence biological interactions.
  • Methylpiperidinyl Group : May enhance solubility and bioavailability.

Research indicates that this compound acts primarily as a selective inhibitor of certain kinases, which are enzymes that play crucial roles in cell signaling pathways related to cancer progression. Specifically, it has been shown to inhibit Pim-1 kinase at low concentrations (IC50 values), making it a candidate for targeted cancer therapies .

Anticancer Properties

The compound has been evaluated for its anticancer potential in various studies. Notably:

  • Cell Line Studies : It exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
  • Inhibition of CDK2 : The compound showed potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a critical target in cancer treatment, with IC50 values significantly lower than standard treatments like sorafenib .
Cell Line IC50 (nM) Comparison to Sorafenib (IC50)
MCF-745144
HCT-1166176
HepG-24819

Neuroprotective Effects

Beyond its anticancer properties, there is emerging evidence suggesting that this compound may also have neuroprotective effects. Similar pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential in treating neurodegenerative disorders .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity Assessment : A study demonstrated that compounds structurally similar to this compound displayed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
  • Molecular Docking Studies : In silico studies confirmed the binding affinity of this compound to the active site of CDK2, suggesting a strong interaction that could lead to effective inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

  • Methodology : The compound is synthesized via condensation reactions between aminopyrazole precursors and electrophilic reagents. For example, heating 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-containing diketones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K for 2.5 hours under solvent-free conditions. Post-reaction, recrystallization from methanol or ethanol/acetone mixtures yields pure crystals . Key steps include refluxing in pyridine and neutralizing with HCl to isolate intermediates .

Q. How is the purity and structural integrity of this compound typically verified in academic research?

  • Methodology : Purity is confirmed via melting point analysis and chromatographic techniques (e.g., HPLC). Structural integrity is validated using spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹ for trifluoromethyl) .
  • 1H/13C NMR confirms substituent positions (e.g., methylpiperidinyl protons at δ 1.2–2.5 ppm) .
  • Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]+ matching the molecular formula) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodology : Contradictions often arise in NMR chemical shift assignments or IR band positions. To resolve this:

  • Perform 2D NMR experiments (e.g., HSQC, HMBC) to correlate proton and carbon signals, clarifying ambiguous assignments .
  • Use X-ray crystallography to unambiguously determine the solid-state structure and compare bond lengths/angles with DFT-optimized geometries .
  • Validate computational models by adjusting solvent effects (e.g., using PCM in DFT) or refining torsional parameters for flexible substituents (e.g., methylpiperidinyl groups) .

Q. What strategies are employed to determine the three-dimensional structure and conformation of this compound in solid-state studies?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation of ethanol/acetone (1:1) .
  • Collecting diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refining structures using SHELX software. Parameters like torsional angles (e.g., dihedral angles between chlorophenyl and pyrimidine rings) reveal conformational preferences .
  • Analyzing Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H⋯F contacts stabilizing the trifluoromethyl group) .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) of analogs of this compound?

  • Methodology :

  • Synthetic diversification : Modify substituents systematically (e.g., replacing 4-methylpiperidinyl with other amines or altering the chlorophenyl group) .
  • Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition or receptor binding). For example, replace trifluoromethyl with methyl to assess hydrophobicity effects on activity .
  • Computational modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide SAR .
  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with bioactivity .

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